Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Tosyl chloride, mesyl chloride, or other sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxo-4-vinylpiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.
Substitution: Formation of tert-butyl 4-tosyloxy-4-vinylpiperidine-1-carboxylate or tert-butyl 4-mesyloxy-4-vinylpiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and vinyl groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . Its effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the vinyl group.
Tert-butyl 4-hydroxy-4-ethylpiperidine-1-carboxylate: Similar structure but has an ethyl group instead of a vinyl group.
Uniqueness
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both hydroxyl and vinyl groups, which provide it with distinct reactivity and versatility in chemical synthesis . This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPXTHCEAQVIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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